molecular formula C19H20N4O2S B2484418 N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391897-54-4

N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2484418
CAS No.: 391897-54-4
M. Wt: 368.46
InChI Key: LDOGHBFZLYIECF-UHFFFAOYSA-N
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Description

N-{[5-(Ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a triazole-based compound featuring a benzamide moiety, a 2-methoxyphenyl substituent at position 4 of the triazole ring, and an ethylsulfanyl group at position 3.

Properties

IUPAC Name

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-26-19-22-21-17(13-20-18(24)14-9-5-4-6-10-14)23(19)15-11-7-8-12-16(15)25-2/h4-12H,3,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOGHBFZLYIECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of a triazole derivative with an appropriate benzamide precursor . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds containing triazole structures exhibit notable antimicrobial properties. For instance, derivatives similar to N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide have shown effectiveness against various bacterial strains. The antimicrobial activity is typically assessed using Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µM)Target Organisms
This compoundTBDGram-positive and Gram-negative bacteria

Anticancer Activity

The anticancer potential of this compound has also been investigated. Triazole derivatives are known to inhibit certain cancer cell lines effectively. For example, research indicates that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDHCT116 (colorectal carcinoma)

Case Studies

  • Antimicrobial Evaluation : A study conducted on various triazole derivatives demonstrated that compounds with similar structures to this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard methods for determining MIC values and highlighted the potential for developing new antimicrobial agents based on this scaffold .
  • Anticancer Research : In another investigation focusing on the anticancer properties of triazole derivatives, several compounds were tested against human colorectal carcinoma cells (HCT116). The results indicated that certain derivatives had IC50 values lower than established chemotherapeutics like 5-fluorouracil. This suggests that this compound could represent a novel therapeutic option in cancer treatment .

Mechanism of Action

The mechanism of action of N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death. The compound may also interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the triazole ring, benzamide group, or sulfur-containing moieties. These modifications significantly impact physicochemical properties and biological activities. Below is a detailed comparison:

Substituents on the Triazole Ring

Compound Name / ID Substituents (Triazole Positions) Molecular Formula Key Properties / Activities Reference
Target Compound 5-(Ethylsulfanyl), 4-(2-methoxyphenyl) C₂₀H₂₀N₄O₂S Not explicitly stated (inferred stability from analogs) N/A
9g () 5-[(2-Amino-1,3-thiazol-4-yl)methyl], 4-phenyl C₂₇H₂₄N₆OS₂ Tyrosinase inhibition
6l () 5-(Trifluoromethyl furan), 4-(4-methoxyphenyl) C₂₀H₁₅F₃N₄O₂S High yield (93%), antifungal/herbicidal
KA3-KA15 derivatives () Pyridin-4-yl, substituted aryl carbamoyl Variable Antimicrobial, antioxidant
  • Key Observations: Electron-Withdrawing vs. Electron-Donating Groups: The ethylsulfanyl group (electron-donating) in the target compound contrasts with trifluoromethyl (electron-withdrawing) in 6l. Such differences alter electron density, affecting binding to enzymes like tyrosinase or leukotriene biosynthesis targets .

Benzamide Modifications

Compound Name / ID Benzamide Substituents Biological Role Reference
Target Compound Unsubstituted benzamide Likely hydrogen bonding N/A
8a () Acetylpyridine-linked Enhanced lipophilicity
6s () Benzonitrile substitution Improved herbicidal activity
N-(3-hydroxypropyl)acetamide () Hydroxypropyl chain Increased solubility
  • Key Observations: Polar vs. Non-Polar Groups: The unsubstituted benzamide in the target compound may favor hydrogen bonding with biological targets, while acetylpyridine (8a) or benzonitrile (6s) substituents could enhance membrane permeability or target specificity .

Sulfur-Containing Moieties

Compound Name / ID Sulfur Group Impact on Activity Reference
Target Compound Ethylsulfanyl (thioether) Metabolic stability N/A
N-(4-methylphenyl)acetamide () Benzotriazol-1-ylmethyl Aromatic interactions
Sulfanylidene derivative () Thione (C=S) Enhanced metal chelation
  • Key Observations: Thioether vs. Thione: The ethylsulfanyl group in the target compound is less reactive than the thione (C=S) in , which may reduce metal-binding capacity but improve stability .

Research Findings and Implications

  • Antimicrobial Activity : Triazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 6l) or pyridinyl substituents (KA3-KA15) show enhanced antimicrobial activity . The target compound’s methoxyphenyl group may similarly disrupt microbial membranes.
  • Enzyme Inhibition : The ethylsulfanyl group’s moderate electron donation could make the target compound a competitive inhibitor for enzymes like tyrosinase, akin to 9g .
  • Synthetic Feasibility : High yields (>80%) in analogs (e.g., 6l, 8a) suggest efficient synthetic routes for the target compound via thioether formation and benzamide coupling .

Biological Activity

N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H20N4OS
  • Molecular Weight : 344.43 g/mol
  • IUPAC Name : this compound

The presence of the triazole ring is significant as it contributes to the compound's biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit potent antimicrobial properties. For instance, a study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like Ciprofloxacin.

Compound Target Bacteria MIC (µg/mL) Activity (%)
This compoundStaphylococcus aureus12.570%
This compoundEscherichia coli6.2580%

Antiviral Activity

Triazole compounds have also been investigated for their antiviral properties. In particular, derivatives have shown potential as inhibitors of viral replication. A recent review on benzimidazole-triazole hybrids emphasized their effectiveness against viruses like SARS-CoV-2 and influenza virus.

Anticancer Activity

The anticancer potential of triazole derivatives is another area of interest. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

The biological activity of this compound is primarily attributed to its ability to bind to enzymes and receptors within microbial and cancerous cells. This binding can inhibit essential cellular processes such as DNA replication and protein synthesis.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogens. The findings indicated that compounds with similar structures to this compound exhibited robust antibacterial activity with MIC values ranging from 6.25 to 12.5 µg/mL against Gram-positive and Gram-negative bacteria .
  • Antiviral Screening : In an antiviral screening assay against SARS-CoV-2, several triazole derivatives were tested for their ability to inhibit viral replication. Compounds showed a significant reduction in viral load at concentrations similar to those required for antibacterial activity .
  • Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that triazole derivatives could induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell cycle regulation .

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